Cholesteryl isoamyl ether
Overview
Description
Cholesteryl isoamyl ether is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by the synonym O-Isopentyl-cholesterol .
Molecular Structure Analysis
The molecular weight of this compound is 456.79 and its formula is C32H56O . The SMILES representation of its structure is C[C@@]12[C@@]3(C@(CC3)C@@C)C)(CC4)H)H)(CC=C1CC@@HC)CC2)H
.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 456.79 and its formula is C32H56O . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Radiolabeled Cholesteryl Ethers for Biological Stability Analysis
Radiolabeled cholesteryl ethers, such as Cholesteryl isoamyl ether, are employed as nonhydrolyzable tracers in lipid emulsions and lipoproteins for both in vitro and in vivo investigations. Their stability, due to the ether bond not being cleaved by mammalian enzymes, allows them to accumulate in cells and organs. This property makes them invaluable in tracking the uptake of lipid-based systems in biological research (Kollareth et al., 2017).
Synthesis of Ethers from Esters
This compound can be synthesized from esters through processes such as Fe-catalyzed hydrosilylation. This method demonstrates a broad substrate scope and high yields, highlighting the chemical versatility and applications of cholesteryl ethers in synthetic chemistry (Das et al., 2012).
Thermal Behavior in Polymer Blends
Investigations into the thermal behavior of liquid crystal-polymer blends, including cholesteryl palmitate (a compound similar in function to this compound), reveal that the incorporation of low molecular weight liquid crystals can cause thermal destabilization of blends. This research provides insights into the design of novel materials and their thermal management (Filip et al., 2001).
Gene Transfection Efficiency
The efficiency of gene transfection can be significantly improved by using cationic cholesterol derivatives, including those with ether linkages like this compound. Such compounds, when mixed with specific lipids, exhibit superior gene transfer capabilities, highlighting their potential in gene therapy and molecular biology applications (Ghosh et al., 2000).
Serum Cholestanol Determination
This compound's derivatives are used in developing methods for determining serum cholestanol levels, critical in diagnosing and monitoring patients with specific health conditions. This application underscores the role of cholesteryl ethers in clinical diagnostics and their contribution to understanding lipid metabolism disorders (Halperin et al., 2000).
Mechanism of Action
Target of Action
The primary target of Cholesteryl isoamyl ether is Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
This compound interacts with CETP, which regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . The interaction of this compound with CETP can modulate the transfer of CEs, thereby influencing lipoprotein cholesterol levels .
Biochemical Pathways
The action of this compound affects the cholesterol homeostasis pathway . This pathway involves the regulation of cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and excretion . By interacting with CETP, this compound can influence these processes, thereby modulating cholesterol homeostasis .
Pharmacokinetics
The compound’s interaction with cetp suggests that it may influence the plasma levels of low-density lipoprotein cholesterol (ldl-c) and high-density lipoprotein cholesterol (hdl-c) .
Result of Action
The interaction of this compound with CETP can lead to changes in plasma cholesterol levels . Specifically, it can lower LDL-C levels and increase HDL-C levels . These changes can influence the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Future Directions
Research on Cholesteryl isoamyl ether and related compounds is ongoing. Insights into the structural-based interactions of such compounds can unravel their inhibition machinery, which can guide the design of more effective inhibitors that combat atherosclerotic cardiovascular disease . Furthermore, the development of new therapies based on pharmacologic enhancement of HDL metabolism, which can be modulated by cholesteryl ester transfer protein (CETP) activity and its inhibition, has proven challenging but remains an area of active research .
Biochemical Analysis
Biochemical Properties
It is known that cholesteryl esters, a class of compounds to which Cholesteryl isoamyl ether belongs, play a crucial role in the storage and transport of cholesterol within cells .
Cellular Effects
Cholesterol and its derivatives are known to have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that cholesteryl esters can be transferred among lipoproteins by proteins such as Cholesteryl Ester Transfer Protein (CETP), which could potentially involve this compound .
Temporal Effects in Laboratory Settings
One study has raised concerns about the stability of certain radiolabeled cholesteryl ethers, suggesting that these compounds should be analyzed for biological stability before use in experiments .
Dosage Effects in Animal Models
It is known that the effects of cholesterol and its derivatives can vary with different dosages in animal models .
Metabolic Pathways
Cholesterol and its derivatives are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
Cholesterol and its derivatives are known to be transported and distributed within cells and tissues by various transporters and binding proteins .
Subcellular Localization
Cholesterol and its derivatives are predominantly localized to cell membranes, where they interact with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Properties
IUPAC Name |
10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAJYEZUWQRKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306145 | |
Record name | Cholesteryl isoamyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74996-30-8 | |
Record name | NSC174258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholesteryl isoamyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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